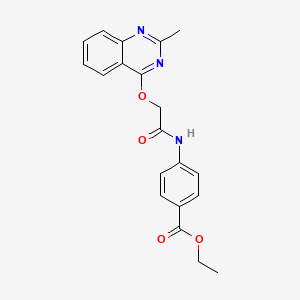

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves multiple steps. One common method includes the reaction of 2-methylquinazolin-4-ol with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Analyse Chemischer Reaktionen

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves a multi-step process that typically includes the formation of the quinazoline moiety followed by acylation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

This compound has shown promise in several biological evaluations:

- Neuroprotective Effects : Research indicates that derivatives similar to this compound may exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. For instance, compounds with similar structures have been tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function .

- Antioxidant Activity : Some studies suggest that compounds within this chemical class possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in various diseases, including cancer and neurodegeneration.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Treatment of Neurodegenerative Diseases : Given its ability to inhibit enzymes associated with neurodegeneration, this compound may be developed into a treatment for diseases such as Alzheimer’s and Parkinson’s.

- Management of Depression : Some derivatives have shown efficacy in reducing depressive symptoms in preclinical models, suggesting that this compound could be explored for antidepressant properties .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

- In vitro Studies : A study demonstrated that a similar compound significantly inhibited MAO-B activity, which is crucial for managing depression and neurodegenerative diseases .

- Animal Models : In forced swim tests, certain derivatives exhibited reduced immobility times, indicating potential antidepressant effects .

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to active sites of target enzymes, supporting their proposed mechanisms of action .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by interfering with quorum sensing pathways. This compound may also inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate can be compared with other similar compounds, such as:

Ethyl 4-cyanoacetamido benzoate: This compound is used as a precursor in the synthesis of various heterocyclic scaffolds, including triazine, pyridone, and thiazole derivatives.

Quinazolinone derivatives: These compounds share a similar quinazoline core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biologische Aktivität

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, a quinazolinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C20H19N3O4 and a molecular weight of 365.3826 g/mol. The synthesis typically involves a multi-step process:

- Formation of 2-methylquinazolin-4-ol : This intermediate is synthesized by reacting 2-aminobenzamide with acetic anhydride.

- Etherification : The intermediate is then reacted with ethyl bromoacetate in the presence of potassium carbonate.

- Amidation : Finally, the product is reacted with 4-aminobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have shown significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting quorum sensing pathways, which are crucial for biofilm formation.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit potent anticancer activity. For instance, studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most active derivatives showed IC50 values ranging from 7.09 to 31.85 µM/L against these cell lines .

| Compound | Cell Line | IC50 (µM/L) |

|---|---|---|

| This compound | HepG2 | TBD |

| Ethyl 4-(2-(phenylthiosemicarbazide)) | HepG2 | 18.79 |

| Ethyl 4-(N-azetidinone-4-amino) | HepG2 | 7.09 |

| Doxorubicin (reference drug) | HepG2 | 8.55 |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Quinazoline derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis.

- Quorum Sensing Interference : It disrupts bacterial communication mechanisms critical for biofilm formation.

- Receptor Interaction : Similar quinazoline derivatives have been shown to act on tyrosine kinase receptors implicated in various cancers .

Study on Antitumor Activity

A systematic evaluation of quinazoline derivatives revealed that compounds with specific substitutions on the quinazoline ring exhibited enhanced antitumor activity against HepG2 and MCF-7 cell lines. Notably, the presence of a phenyl thiosemicarbazide side chain significantly improved activity against these cell lines .

Docking Studies

Computer-aided docking studies have been employed to predict the binding affinity of this compound to target enzymes such as dihydrofolate reductase (DHFR). These studies suggest that modifications to the quinazoline scaffold can lead to improved binding and efficacy against cancer targets .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-26-20(25)14-8-10-15(11-9-14)23-18(24)12-27-19-16-6-4-5-7-17(16)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINTWHKIYYTVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.